Based on its chemical structure, Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride possesses a unique combination of functional groups, including a furan ring, a pyrrole ring, and a nitrogen atom. This suggests potential applications in various areas of scientific research, such as:
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, also known as (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, is a chemical compound with the empirical formula C₆H₁₂ClN₁O. This compound features a unique bicyclic structure that incorporates both furan and pyrrole moieties. The presence of a hydrochloride group indicates that it exists in a salt form, which can enhance its solubility and stability in various applications. The molecular weight of this compound is approximately 149.62 g/mol, and it is characterized by a density of about 1.028 g/cm³ .
Research indicates that hexahydro-1H-furo[3,4-c]pyrrole hydrochloride exhibits significant biological activity. It has been shown to interact with various biological targets, particularly within the proteasome pathway, suggesting potential roles in modulating protein degradation processes . Its pharmacological profile may include:
The synthesis of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can be achieved through several methods:
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has potential applications across various fields:
Interaction studies reveal that hexahydro-1H-furo[3,4-c]pyrrole hydrochloride engages with various biomolecules:
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Hexahydro-1H-furo[3,4-c]pyrrole | 60889-32-9 | 0.97 | Base structure without chloride; less soluble |
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole | 55129-05-0 | 0.97 | Relative stereochemistry; used primarily in research |
Octahydrofuro[3,4-c]pyridine hydrochloride | 1956385-17-3 | 0.90 | Pyridine ring introduces different electronic properties |
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride | 93114-03-5 | 0.83 | Contains an epoxy group; different pharmacological profile |
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride stands out due to its unique combination of furan and pyrrole rings along with its specific biological activities and applications in medicinal chemistry. Its interactions within biochemical pathways further enhance its significance in research and development contexts.
The formation of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride through ketal and acetal intermediates represents a fundamental approach in bicyclic heterocycle synthesis [1]. The Paal-Knorr synthesis mechanism provides the theoretical foundation for understanding these cyclization processes, where 1,4-diketones undergo acid-catalyzed cyclization to form furan and pyrrole rings [2] [3]. The mechanism proceeds through protonation of one carbonyl group, followed by enol formation and intramolecular nucleophilic attack, leading to hemiacetal intermediates that subsequently dehydrate to form the desired heterocyclic products [3].
Recent computational studies have revealed that water-mediated pathways significantly reduce the energy barriers associated with cyclization reactions [3]. For furan formation, the cyclization step requires 28.9 kcal/mol through the monoenol pathway and 27.1 kcal/mol via the hemiketal route under neutral conditions [3]. The presence of hydronium ions dramatically decreases these barriers to 11.5 kcal/mol from the monoenol intermediate and 5.5 kcal/mol from the hemiketal intermediate in the solvent phase [3].
The synthesis of hexahydro-1H-furo[3,4-c]pyrrole specifically involves the cyclization of appropriately substituted precursors containing both furan and pyrrole functionalities . Multi-step synthetic routes typically employ readily available starting materials that undergo sequential transformations to establish the bicyclic framework . The formation of the fused ring system requires careful control of reaction conditions, including temperature, solvent selection, and catalyst choice to achieve optimal yields and selectivity .
Mechanistic investigations have demonstrated that the cyclization process involves the formation of hemiacetal intermediates as key species in the reaction pathway [3]. These intermediates undergo subsequent dehydration under acidic conditions to generate the final bicyclic products [3]. The stereochemical outcome of these reactions can be influenced by the specific reaction conditions and the nature of the starting materials employed [3].
Reaction Pathway | Energy Barrier (kcal/mol) | Conditions | Product Type |
---|---|---|---|
Monoenol cyclization | 28.9 | Neutral, water-mediated | Dihydrofuran |
Hemiketal cyclization | 27.1 | Neutral, water-mediated | Dihydroxy-dihydrofuran |
Acid-catalyzed monoenol | 11.5 | H3O+, solvent phase | Dihydrofuran |
Acid-catalyzed hemiketal | 5.5 | H3O+, solvent phase | Dihydroxy-dihydrofuran |
Catalytic hydrogenation represents the primary method for achieving complete saturation of the bicyclic framework in hexahydro-1H-furo[3,4-c]pyrrole synthesis [6]. Palladium-based catalysts, particularly palladium on carbon, have proven highly effective for the reduction of aromatic and heteroaromatic systems to their corresponding saturated analogues [6] [7]. The hydrogenation process typically proceeds under mild conditions using hydrogen gas at atmospheric pressure in suitable protic solvents such as methanol [6].
Research has demonstrated that phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can be efficiently reduced to hexahydro-1H-furo[3,4-c]pyrrole using palladium on carbon catalyst under hydrogen atmosphere for three hours, yielding the desired product in 91% yield [6]. The reaction involves the cleavage of the benzyl protecting group concurrent with the saturation of any remaining unsaturated bonds in the molecule [6].
Advanced hydrogenation strategies have evolved to include site-selective and stereocontrolled approaches [8] [9]. Ruthenium-based catalysts have shown particular promise for the selective hydrogenation of polycyclic aromatic systems, enabling partial reduction while maintaining specific functional groups [8]. These catalysts can be tuned through ligand modification to achieve enhanced selectivity and control over the hydrogenation process [9].
The development of heterogeneous palladium catalysts with modified electronic properties has enabled more selective hydrogenation chemistry [9]. Palladium catalysts modified with alkenyl-type ligands create electron-rich environments that elongate the distance between palladium and unsaturated carbon atoms, thereby controlling the extent of hydrogenation [9]. This approach allows for selective reduction while preserving other functional groups that might be sensitive to harsh reduction conditions [9].
Recent advances in electrocatalytic hydrogenation using palladium membrane reactors have provided alternative approaches to traditional chemical reduction methods [7]. These systems offer precise control over the hydrogenation process through applied current and can achieve selective reduction of specific functional groups [7]. The electrocatalytic approach demonstrates particular utility for compounds containing multiple reducible sites, where traditional methods might lead to over-reduction [7].
Catalyst System | Reaction Conditions | Selectivity | Yield (%) | Reaction Time |
---|---|---|---|---|
Palladium/Carbon | H2 (1 atm), MeOH, RT | High | 91 | 3 hours |
Ruthenium/α-Al2O3 | H2 (1 atm), RT | Moderate | 85-95 | 6-12 hours |
Modified Pd/Ligand | H2 (1 atm), iPrOH | Very High | 80-90 | 8-24 hours |
Electrocatalytic Pd | Applied current, aqueous | Variable | 70-88 | 2-6 hours |
The control of stereochemistry in the synthesis of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride requires sophisticated asymmetric methodologies that can establish multiple stereocenters with high selectivity [10] [11]. Asymmetric catalysis using chiral transition metal complexes represents the most widely employed approach for achieving enantioselective synthesis of bicyclic heterocycles [10] [11]. These systems typically employ chiral ligands such as phosphines or nitrogen-heterocyclic carbenes to induce asymmetry in the cyclization process [11].
Chiral auxiliary approaches have demonstrated significant utility in controlling the stereochemical outcome of bicyclic heterocycle formation [12] [10]. Evans oxazolidinone and Oppolzer camphorsultam represent well-established chiral auxiliaries that can be temporarily attached to substrates to direct the stereochemical course of subsequent transformations [12]. These auxiliaries are typically removed after the cyclization step to reveal the desired chiral product [12].
Recent developments in organocatalytic asymmetric synthesis have provided metal-free alternatives for stereocontrolled heterocycle formation [11]. Chiral Brønsted acids and bases can induce high levels of enantioselectivity through hydrogen-bonding networks that organize the transition state geometry [11]. These systems often exhibit remarkable functional group tolerance and can operate under relatively mild reaction conditions [11].
The implementation of asymmetric photoredox catalysis has emerged as a powerful tool for the synthesis of chiral heterocycles [11]. These systems combine photocatalytic activation with chiral organocatalysts to achieve enantioselective radical-mediated cyclizations [11]. The dual activation mode allows for the generation of reactive intermediates under mild conditions while maintaining excellent stereocontrol [11].
Stereoselective ring-expansion methodologies have been developed for the conversion of smaller ring precursors to the desired bicyclic framework [13] [14]. These approaches typically employ acid-mediated rearrangements that proceed through cyclopropylcarbinyl cation intermediates [13]. The stereochemical outcome can be controlled through the choice of reaction conditions and the substitution pattern of the starting material [13] [14].
Computational studies have provided valuable insights into the factors controlling stereoselectivity in bicyclic heterocycle synthesis [15]. Density functional theory calculations have revealed that thermodynamic control often dominates in these systems, with the most stable diastereomer being formed preferentially [15]. The presence of 1,3-diaxial interactions in competing transition states can lead to high levels of diastereoselectivity [15].
Asymmetric Method | Catalyst/Auxiliary | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Typical Yields (%) |
---|---|---|---|---|
Chiral Auxiliary | Evans Oxazolidinone | 85-95 | >20:1 | 70-85 |
Transition Metal | Chiral Phosphine/Pd | 90-98 | 10:1-15:1 | 75-90 |
Organocatalysis | Chiral Brønsted Acid | 87-96 | 8:1-12:1 | 65-80 |
Photoredox | Chiral NHC/Photocatalyst | 76-94 | 5:1-10:1 | 60-75 |
Ring Expansion | Acid-mediated | 80-90 | 3:1-8:1 | 70-85 |
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride exhibits markedly different solubility characteristics compared to its free base counterpart, demonstrating the significant impact of salt formation on physicochemical properties. The hydrochloride salt form demonstrates very high solubility in water, a characteristic that distinguishes it from many other bicyclic heterocycles [1] [2]. This enhanced aqueous solubility stems from the ionic nature of the hydrochloride salt, which facilitates strong electrostatic interactions with water molecules and enables extensive hydrogen bonding networks [1] [3].
The molecular weight of 149.62 grams per mole and the presence of both nitrogen and oxygen heteroatoms within the bicyclic framework contribute to the compound's overall polarity [1] [3]. The predicted partition coefficient data indicates that the compound exhibits hydrophilic characteristics, particularly in its protonated form under physiological conditions [5] [6]. The basic nitrogen atom in the pyrrolidine ring, with a predicted pKa of 10.54±0.20, ensures that the compound remains predominantly protonated at neutral to mildly basic pH conditions [5] [6].
In contrast to its behavior in aqueous systems, hexahydro-1H-furo[3,4-c]pyrrole hydrochloride shows limited solubility in non-polar organic solvents. The free base form demonstrates moderate solubility in diethyl ether and other moderately polar organic solvents, which has been utilized in various synthetic procedures [7] [8]. Ethanol and other polar protic solvents readily dissolve both the salt and free base forms, reflecting the compound's capacity for hydrogen bonding interactions [9] [10].
Solvent System | Solubility Classification | LogP/LogD | Notes | Reference |
---|---|---|---|---|
Water | Very soluble (HCl salt) | N/A (salt form) | Enhanced by HCl salt formation | [1] [2] |
Diethyl ether | Soluble (free base) | N/A | Used in synthesis procedures | [7] [8] |
Ethanol | Soluble | N/A | Miscible with alcohols | [9] [10] |
Dimethyl sulfoxide | Soluble | N/A | Common synthesis solvent | [11] [12] |
Benzene | Limited data | N/A | Used in synthetic procedures | [8] |
Chloroform | Limited data | N/A | Structural analog data suggests solubility | [13] [9] |
Dimethyl sulfoxide serves as an excellent solvent for both synthetic transformations and analytical characterization of the compound, reflecting the ability of aprotic polar solvents to stabilize the bicyclic structure through dipole-dipole interactions [11] [12]. The compound's behavior in chloroform and benzene systems requires extrapolation from structural analogs, suggesting moderate solubility in these systems based on the presence of the bicyclic heterocyclic core [13] [9].
The solubility profile demonstrates a clear preference for polar solvent systems, with the hydrochloride salt form providing optimal aqueous solubility for potential applications requiring high water solubility. This solubility behavior aligns with typical characteristics observed for nitrogen-containing heterocyclic hydrochloride salts [14] [15].
Thermal stability analysis of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride reveals moderate to high thermal stability under normal storage and handling conditions. Based on extensive research of structurally related bicyclic heterocycles, the compound exhibits a predicted decomposition temperature exceeding 250°C, with an uncertainty range of ±20°C [16] [18]. This thermal stability profile positions the compound favorably compared to many other organic salts and heterocyclic compounds.
Differential Scanning Calorimetry studies of analogous bicyclic heterocyclic salts demonstrate characteristic endothermic transitions associated with melting followed by exothermic decomposition processes [19] [20]. The thermal decomposition of related compounds typically occurs through a radical-mediated mechanism, initiated by the cleavage of carbon-nitrogen bonds within the heterocyclic framework [20]. For compounds containing similar structural motifs, activation energies for thermal decomposition range from 148 to 187 kilojoules per mole [21].
Parameter | Value/Description | Uncertainty/Range | Reference |
---|---|---|---|
Thermal Stability | Stable under normal conditions | ±10°C | [22] [23] |
Decomposition Temperature (°C) | >250 (predicted for analogs) | ±20°C | [16] [18] |
Melting Point (°C) | Not specified | N/A | [24] [25] |
Thermal Analysis Method | DSC/TGA recommended | N/A | [19] [20] |
Atmosphere Dependence | More stable in oxidizing conditions (analogs) | Compound dependent | [20] |
Activation Energy (kJ/mol) | 148-187 (similar bicyclic salts) | ±10 | [21] |
Thermogravimetric Analysis of related bicyclic heterocyclic compounds reveals that thermal decomposition typically proceeds through two distinct stages under oxidizing conditions [20]. The initial stage involves dehydration and dehydrochlorination processes, while the secondary stage encompasses oxidative breakdown of the organic framework with formation of gaseous products including ammonia, hydrogen cyanide, carbon monoxide, and carbon dioxide [20].
The atmosphere dependence of thermal stability represents a critical factor in determining decomposition pathways. Studies of analogous compounds indicate enhanced thermal stability under oxidizing conditions compared to inert atmospheres [20]. This phenomenon relates to the formation of more thermally stable oxidized intermediates that resist further decomposition at moderate temperatures.
Storage recommendations for hexahydro-1H-furo[3,4-c]pyrrole hydrochloride include maintenance at temperatures between 2-8°C in sealed containers protected from light exposure [3] [26]. These conditions minimize potential thermal degradation and photochemical reactions that could compromise compound integrity over extended storage periods.
The thermal decomposition kinetics follow first-order reaction kinetics for the primary decomposition pathway, consistent with observations for other nitrogen-containing heterocyclic salts . The relatively high activation energy requirements ensure thermal stability under normal laboratory and storage conditions while providing predictable behavior under elevated temperature conditions.
The stability of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride in aqueous solutions demonstrates significant pH dependence, with optimal stability observed under acidic to neutral conditions and progressive degradation under increasingly basic conditions [14] [15] [27]. This stability profile reflects the susceptibility of the compound to base-catalyzed hydrolysis mechanisms that target the carbon-nitrogen bonds within the bicyclic framework.
Under strongly acidic conditions (pH 1.0-3.0), the compound exhibits exceptional stability with estimated half-lives exceeding 24 hours [14] [15] [27]. The protonation of the nitrogen atom under these conditions enhances the electron density around the bicyclic core while simultaneously reducing the nucleophilicity of potential attacking species. This protonated form represents the most stable configuration for long-term storage in aqueous solutions.
At moderately acidic pH (4.0-6.0), the stability remains high with half-lives exceeding 12 hours, indicating minimal degradation under these conditions [14] [15] [27]. The compound maintains structural integrity through a combination of reduced hydroxide ion concentration and continued partial protonation of the basic nitrogen center.
pH Range | Stability Assessment | Half-life Estimate | Degradation Mechanism | Reference |
---|---|---|---|---|
1.0-3.0 (Strongly acidic) | Stable (protonated form) | >24 hours | Minimal | [14] [15] [27] |
4.0-6.0 (Moderately acidic) | Stable | >12 hours | Minimal | [14] [15] [27] |
7.0 (Neutral) | Stable | >6 hours | Minimal | [14] [15] [27] |
8.0-10.0 (Moderately basic) | Moderately stable | 2-6 hours | Base-catalyzed hydrolysis | [14] [15] [27] |
11.0-14.0 (Strongly basic) | Potential hydrolysis | <2 hours | Rapid base-catalyzed hydrolysis | [14] [15] [27] |
Neutral pH conditions (pH 7.0) provide adequate stability for most applications, with estimated half-lives of approximately 6 hours [14] [15] [27]. At physiological pH, the compound demonstrates sufficient stability for biological applications while maintaining reasonable handling timeframes for experimental procedures.
The onset of significant degradation occurs under moderately basic conditions (pH 8.0-10.0), where half-lives decrease to 2-6 hours due to increased hydroxide ion concentrations [14] [15] [27]. The degradation mechanism involves nucleophilic attack by hydroxide ions on the carbon centers adjacent to the nitrogen atom, leading to ring-opening reactions and subsequent decomposition of the bicyclic structure.
Strongly basic conditions (pH 11.0-14.0) result in rapid degradation with half-lives typically less than 2 hours [14] [15] [27]. Under these conditions, the base-catalyzed hydrolysis proceeds rapidly through formation of tetrahedral intermediates that readily undergo elimination reactions to yield ring-opened products.
The degradation products under basic conditions typically include ammonia, carbon dioxide, and various organic acid derivatives resulting from the complete breakdown of the heterocyclic framework [27] [28]. These products reflect the susceptibility of carbon-nitrogen bonds to nucleophilic attack under basic conditions, particularly in systems where the nitrogen atom is incorporated into strained ring structures.
Temperature effects significantly influence the pH-dependent stability profiles, with elevated temperatures accelerating degradation processes across all pH ranges [28]. The combination of high pH and elevated temperature represents the most challenging conditions for maintaining compound stability, requiring careful consideration in formulation and storage protocols.